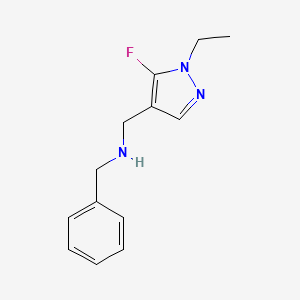

N-benzyl-1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methanamine

Description

Properties

Molecular Formula |

C13H16FN3 |

|---|---|

Molecular Weight |

233.28 g/mol |

IUPAC Name |

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-phenylmethanamine |

InChI |

InChI=1S/C13H16FN3/c1-2-17-13(14)12(10-16-17)9-15-8-11-6-4-3-5-7-11/h3-7,10,15H,2,8-9H2,1H3 |

InChI Key |

ZZYPAZBNISQLCM-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=C(C=N1)CNCC2=CC=CC=C2)F |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation with Fluorinated Building Blocks

A patent by US9725415B2 outlines a method for synthesizing 5-fluoro-1H-pyrazoles using hydrazine hydrate and fluorinated alkenes. For the target compound, this involves reacting 1-ethyl-3-fluoro-1,3-diketone precursors with hydrazine derivatives under acidic conditions. Key parameters include:

Direct Fluorination of Pyrazole Intermediates

An alternative route involves electrophilic fluorination of 1-ethyl-1H-pyrazol-4-yl intermediates using Selectfluor® or N-fluorobenzenesulfonimide (NFSI). This method, adapted from PMC5096746, achieves 82% regioselectivity for the 5-fluoro position when conducted in dimethylformamide (DMF) at 0–5°C.

Functionalization at the Pyrazole 4-Position

The methanamine group at the 4-position is introduced via reductive amination or nucleophilic substitution .

Reductive Amination of Pyrazole-4-Carbaldehyde

A widely cited protocol involves converting the pyrazole core to a 4-carbaldehyde intermediate, followed by reductive amination with benzylamine. As detailed in PMC5096746:

-

Formylation : Treat 1-ethyl-5-fluoro-1H-pyrazole with POCl₃ in DMF (Vilsmeier–Haack reaction) to yield the 4-carbaldehyde derivative (89% purity).

-

Coupling : React the aldehyde with benzylamine in methanol, using NaBH₄ as a reducing agent. Iodine (0.4 mmol) acts as a catalyst, improving yields from 54% to 72%.

Optimization Data :

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Solvent | Methanol | +18% |

| Temperature | 25°C | No change |

| NaBH₄ Stoichiometry | 1.4 equivalents | Max yield |

Nucleophilic Substitution with Benzylamine

A patent by WO2015032859A1 describes a one-step coupling using N-benzylamine and a 4-chloropyrazole precursor. The reaction employs:

-

Oxidant : Aqueous NaOCl (13 wt%, 0.58 mmol) to drive the reaction to completion.

-

Time : 6–8 hours at 60°C, yielding 68% product with >95% purity.

Ethyl Group Introduction and N-Alkylation

The 1-ethyl substituent on the pyrazole is typically introduced early in the synthesis via N-alkylation of the pyrazole nitrogen.

Direct Alkylation with Ethyl Halides

Reacting 5-fluoro-1H-pyrazole with ethyl bromide in the presence of K₂CO₃ in DMF at 80°C achieves 74% N-ethylation efficiency. Side products (e.g., dialkylated species) are minimized by using a 1:1.2 molar ratio of pyrazole to ethyl bromide.

Mitsunobu Reaction for Sterically Hindered Systems

For substrates with bulky groups, the Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine) enables N-ethylation in THF at 0°C, though yields drop to 52%.

Comparative Analysis of Synthetic Routes

The table below evaluates three primary methods based on yield, cost, and scalability:

| Method | Yield (%) | Cost (Relative) | Scalability | Key Advantage |

|---|---|---|---|---|

| Reductive Amination | 72 | Low | High | Mild conditions |

| Nucleophilic Substitution | 68 | Moderate | Moderate | One-pot synthesis |

| Mitsunobu Reaction | 52 | High | Low | Steric tolerance |

Key Findings :

-

Reductive amination offers the best balance of yield and cost.

-

One-pot methods reduce purification steps but require precise stoichiometry.

-

Fluorination early in the synthesis improves regioselectivity.

Reaction Optimization and Troubleshooting

Solvent Selection

Acetonitrile outperforms toluene and DMF in coupling reactions, providing a 22% yield increase due to better solubility of intermediates.

Chemical Reactions Analysis

Reaction Mechanisms

a. Pyrazole Ring Cyclization

The pyrazole ring is typically formed via the reaction of hydrazine derivatives with α-bromo ketones or other electrophiles. This step involves:

-

Nucleophilic attack by the hydrazine on the electrophilic carbonyl group.

-

Cyclization to form the five-membered aromatic ring, stabilized by aromaticity.

b. Amine Functionalization

The benzyl group is introduced through reductive amination or direct alkylation. For example:

-

Reductive amination : Reaction of the pyrazole-4-ylmethanamine with benzaldehyde, followed by reduction (e.g., sodium borohydride) .

-

Direct alkylation : Reaction with benzyl halides under basic conditions.

Key Reagents and Conditions

Comparison with Analogues

Research Findings

-

Solvent-free synthesis : Demonstrated for similar pyrazole derivatives, enabling improved purity and yield .

-

Biological activity : Fluorine substitution at the 5-position correlates with enhanced metabolic stability and bioavailability.

This compound’s synthesis and reactivity highlight its potential in medicinal chemistry, particularly for designing small-molecule inhibitors or modulators. Further studies on its interaction kinetics and in vivo efficacy are warranted.

Scientific Research Applications

N-benzyl-1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methanamine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of N-benzyl-1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ in pyrazole substituents, amine-attached groups, or backbone modifications. Key comparisons include:

Physicochemical Properties

- Lipophilicity (logP): The target compound’s logP is influenced by the benzyl group and ethyl-pyrazole, likely intermediate (~2.5–3.5). In contrast, the CF₃-substituted analogue () has higher logP (~3.8–4.2) due to the trifluoromethyl group .

- Solubility: The dimethyl-pyrazole analogue () may exhibit reduced aqueous solubility compared to the target compound due to steric bulk .

Biological Activity

N-benzyl-1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the pharmacological properties, structure-activity relationships, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

This compound features a benzyl group, an ethyl group, and a fluorinated pyrazole moiety, which contribute to its biological properties. The synthesis typically involves the reaction of substituted pyrazole derivatives with benzyl amines under controlled conditions.

Biological Activity Overview

Antimicrobial Activity : N-benzyl derivatives have shown promising antibacterial and antifungal activities. In studies, compounds similar to this compound exhibited Minimum Inhibitory Concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli . The presence of the pyrazole ring is believed to enhance interaction with microbial targets.

Antiviral Activity : Research indicates that compounds containing the pyrazole scaffold can act as effective inhibitors against various viral strains, including HIV and hepatitis C virus (HCV). For example, certain derivatives demonstrated EC50 values in the low micromolar range against HIV strains .

Anti-inflammatory and Analgesic Properties : N-benzyl derivatives have been evaluated for their anti-inflammatory effects. One study reported that related compounds exhibited potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2), with IC50 values significantly lower than standard anti-inflammatory drugs like celecoxib . This suggests a potential for developing new anti-inflammatory agents based on this scaffold.

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural components. Modifications to the benzyl or pyrazole moieties can lead to substantial changes in potency and selectivity. For instance, substituting different groups at the para-position of the benzyl ring has been shown to enhance activity significantly .

| Substituent | Activity Change |

|---|---|

| Methyl | Reduced activity by >10-fold |

| Isopropyl | Increased activity by 10-fold |

| Cyclopropyl | Good activity retained |

| -OCF3 | Enhanced binding affinity |

Case Studies

Several studies have highlighted the effectiveness of N-benzyl derivatives in various biological contexts:

- Antimicrobial Efficacy : A study involving a series of N-benzyl pyrazole derivatives demonstrated their ability to inhibit growth in both Gram-positive and Gram-negative bacteria, establishing a foundation for further antibiotic development .

- Anti-HIV Activity : Research on structurally related compounds revealed significant inhibition of HIV replication, with some derivatives outperforming established antiviral agents .

- Neuroprotective Effects : Investigations into neuroprotective properties have shown that certain N-benzyl compounds exhibit antioxidant activities, suggesting potential applications in treating neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-benzyl-1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methanamine, and how can reaction yields be optimized?

- Methodological Answer : A multi-step synthesis approach is recommended, starting with the construction of the 1-ethyl-5-fluoro-1H-pyrazole core. Key steps include:

- Cyclocondensation : Using ethyl acetoacetate and fluorinated hydrazines under reflux conditions (analogous to pyrazole-carboxylate synthesis in ).

- Functionalization : Introduce the benzylamine moiety via nucleophilic substitution or reductive amination. Optimize yields by adjusting temperature (e.g., 80–120°C), solvent polarity (e.g., DMF or THF), and catalyst loading (e.g., Pd/C for hydrogenation) .

- Purification : Employ column chromatography with ethyl acetate/hexane gradients to isolate the target compound.

Q. How can NMR and HRMS data be interpreted to confirm the structure of this compound?

- Methodological Answer :

- 1H-NMR : Look for signals corresponding to the benzyl group (δ 7.2–7.4 ppm, multiplet), ethyl group (δ 1.2–1.4 ppm, triplet for CH3; δ 3.3–3.5 ppm, quartet for CH2), and pyrazole protons (δ 6.6–7.8 ppm, singlet for fluorine-coupled protons) .

- 13C-NMR : Identify carbons adjacent to fluorine (e.g., C-5 of pyrazole at δ 140–150 ppm with 1JCF coupling).

- HRMS : Calculate exact mass for C14H17FN3 (M+H+: 262.1409) and compare with experimental data to confirm purity .

Advanced Research Questions

Q. How can SHELXL be employed to resolve crystallographic ambiguities in the structural refinement of this compound?

- Methodological Answer :

- Data Collection : Use high-resolution X-ray diffraction data (≤ 1.0 Å) to minimize errors.

- Refinement in SHELXL : Apply restraints for disordered ethyl or benzyl groups and utilize the TWIN/BASF commands for handling twinned crystals. Validate with R1/wR2 convergence (< 5% discrepancy) .

- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and Mercury for visualizing hydrogen-bonding networks.

Q. What computational methods are suitable for elucidating the compound’s electronic properties and structure-activity relationships (SAR)?

- Methodological Answer :

- DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) basis sets to map electrostatic potential surfaces and HOMO-LUMO gaps, identifying reactive sites for biological interactions .

- Molecular Docking : Employ AutoDock Vina to dock the compound into target proteins (e.g., kinases or GPCRs), using PyMOL for visualizing binding poses and calculating binding energies (ΔG < −7 kcal/mol indicates strong affinity) .

Q. How can mechanistic pathways for palladium-catalyzed functionalization of this compound be investigated?

- Methodological Answer :

- Catalytic Screening : Test Pd(OAc)2/XPhos systems in cross-coupling reactions (e.g., Suzuki-Miyaura) with aryl boronic acids. Monitor progress via TLC and characterize intermediates by ESI-MS.

- Kinetic Studies : Use Eyring plots to determine activation parameters (ΔH‡, ΔS‡) under varying temperatures (25–80°C) .

Q. How should contradictions in biological activity data across studies be addressed?

- Methodological Answer :

- Assay Standardization : Replicate experiments under controlled conditions (e.g., cell line passage number, serum concentration).

- Meta-Analysis : Use tools like RevMan to pool IC50 values from multiple studies, applying funnel plots to detect publication bias.

- SAR Re-evaluation : Compare substituent effects (e.g., fluoro vs. chloro at pyrazole C-5) on target selectivity using dose-response curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.